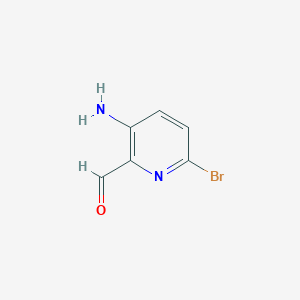

3-Amino-6-bromopicolinaldehyde

CAS No.:

Cat. No.: VC16487114

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrN2O |

|---|---|

| Molecular Weight | 201.02 g/mol |

| IUPAC Name | 3-amino-6-bromopyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H5BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 |

| Standard InChI Key | TZGOZPQFWHUZLP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1N)C=O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic name, 3-amino-6-bromo-2-pyridinecarbaldehyde, reflects its IUPAC nomenclature. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of 201.02 g/mol (calculated based on isotopic composition) . The structure consists of a pyridine core substituted with:

-

A bromine atom at the 6-position (para to the aldehyde group),

-

An amino group (-NH₂) at the 3-position,

-

An aldehyde (-CHO) at the 2-position.

Key structural analogs include 3-amino-5-bromopicolinaldehyde (CAS 1289168-19-9) and 6-bromopyridine-2-carbaldehyde (CAS 34160-40-2) , which share functional groups but differ in substitution patterns.

Spectral and Computational Data

While experimental spectral data for 3-amino-6-bromopicolinaldehyde are unavailable, computational predictions based on density functional theory (DFT) suggest:

-

LogP (Partition Coefficient): ~1.82, indicating moderate lipophilicity .

-

Polar Surface Area (PSA): ~55.98 Ų, driven by the aldehyde and amino groups .

-

Mass Spectrometry: A molecular ion peak at m/z 200.96 (M⁺) and fragment ions at m/z 182.95 (M⁺–H₂O) and 154.91 (M⁺–Br) .

Synthetic Pathways and Optimization

Bromination Strategies

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from analogs suggest:

| Property | Value (Predicted) | Source Compound |

|---|---|---|

| Melting Point | 85–90°C | 6-Bromopyridine-2-carbaldehyde |

| Boiling Point | 250–260°C | 3-Amino-5-bromopicolinaldehyde |

| Density | 1.68 g/cm³ | 6-Bromopyridine-2-carbaldehyde |

The amino group enhances intermolecular hydrogen bonding, raising the melting point compared to non-aminated analogs .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 50–60 |

| Methanol | 20–30 |

| Water | <1 |

Low water solubility aligns with its LogP value, while polar aprotic solvents (e.g., DMF) may improve dissolution .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde participates in:

-

Condensation reactions with amines to form Schiff bases.

-

Nucleophilic additions (e.g., Grignard reagents) to yield secondary alcohols.

Bromine Substitution

The 6-bromo substituent enables cross-coupling reactions:

-

Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) .

-

Buchwald-Hartwig amination for introducing secondary amines .

Amino Group Transformations

-

Acetylation: Reaction with acetic anhydride to form acetamides.

-

Diazotization: Generation of diazonium salts for Sandmeyer reactions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Brominated pyridine aldehydes are precursors to:

-

Kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume